molecular formula C8H13NO2 B11758356 (5R,6S)-6-Hydroxy-1-azabicyclo[3.3.1]nonan-2-one

(5R,6S)-6-Hydroxy-1-azabicyclo[3.3.1]nonan-2-one

Cat. No.: B11758356
M. Wt: 155.19 g/mol
InChI Key: VICLWSOAUDYVMD-RQJHMYQMSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R,6S)-6-Hydroxy-1-azabicyclo[3.3.1]nonan-2-one typically involves multiple steps, including cyclization and functional group transformations. One common method involves the use of DIBAL-H-mediated tandem lactone ring opening and intramolecular aldol condensation . This method is efficient and provides good yields of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(5R,6S)-6-Hydroxy-1-azabicyclo[3.3.1]nonan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

(5R,6S)-6-Hydroxy-1-azabicyclo[3.3.1]nonan-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (5R,6S)-6-Hydroxy-1-azabicyclo[3.3.1]nonan-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5R,6S)-6-Hydroxy-1-azabicyclo[3.3.1]nonan-2-one is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

(5R,6S)-6-hydroxy-1-azabicyclo[3.3.1]nonan-2-one

InChI

InChI=1S/C8H13NO2/c10-7-3-4-9-5-6(7)1-2-8(9)11/h6-7,10H,1-5H2/t6-,7+/m1/s1

InChI Key

VICLWSOAUDYVMD-RQJHMYQMSA-N

Isomeric SMILES

C1CC(=O)N2CC[C@@H]([C@H]1C2)O

Canonical SMILES

C1CC(=O)N2CCC(C1C2)O

Origin of Product

United States

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